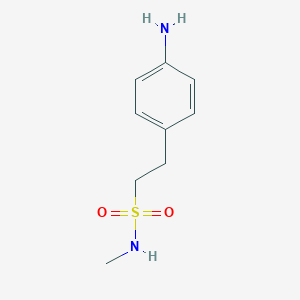

4-Amino-N-methylbenzeneethanesulfonamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-aminophenyl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXLSPCIRDEJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541747 | |

| Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98623-16-6 | |

| Record name | 4-Amino-N-methylbenzeneethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98623-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanesulfonamide, 4-amino-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Amino-N-methylbenzeneethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzeneethanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine and an N-methylsulfonamide group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 98623-16-6 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 214.28 g/mol | [1] |

| Boiling Point | 398.8°C at 760 mmHg | [2] |

| Density | 1.253 g/cm³ | [2] |

| Flash Point | 195°C | [2] |

| LogP | 2.41340 | [2] |

| Topological Polar Surface Area (TPSA) | 80.57 Ų | [2] |

Synthesis Protocol

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. Therefore, a two-step synthesis is proposed for this compound, starting from the commercially available 2-(4-nitrophenyl)ethane-1-sulfonyl chloride.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-methyl-2-(4-nitrophenyl)ethanesulfonamide

This step involves the reaction of 2-(4-nitrophenyl)ethane-1-sulfonyl chloride with methylamine to form the corresponding sulfonamide.

Materials:

-

2-(4-nitrophenyl)ethane-1-sulfonyl chloride

-

Methylamine (e.g., 40% in water)

-

A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

A base (e.g., Triethylamine or Pyridine)

Procedure:

-

Dissolve 2-(4-nitrophenyl)ethane-1-sulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an excess of methylamine solution to the stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-methyl-2-(4-nitrophenyl)ethanesulfonamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine. Several methods can be employed for this transformation. A method using hydrazine hydrate and a catalyst is described here, which is often efficient and scalable.[3]

Materials:

-

N-methyl-2-(4-nitrophenyl)ethanesulfonamide

-

Hydrazine hydrate (80% solution)

-

A catalyst (e.g., Raney Nickel or Palladium on carbon)

-

A solvent (e.g., Ethanol, Methanol)[3]

Procedure:

-

In a round-bottom flask, dissolve N-methyl-2-(4-nitrophenyl)ethanesulfonamide in the chosen alcohol solvent.[3]

-

Add the catalyst (e.g., a small amount of Raney Nickel) to the solution.

-

Heat the mixture to a suitable temperature (e.g., 60-80°C).[3]

-

Slowly add hydrazine hydrate dropwise to the reaction mixture. The reaction can be exothermic and may produce gas, so careful addition and proper ventilation are necessary.

-

After the addition is complete, continue to stir the reaction at the elevated temperature for a few hours, monitoring the progress by TLC.[3]

-

Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The resulting residue can be purified by recrystallization from a suitable solvent system to yield this compound as a solid.

Characterization

Due to the limited availability of specific experimental data for this compound, the following characterization is based on expected values derived from its structure and data from analogous compounds.

Expected Spectroscopic Data

The following tables summarize the expected signals in the key spectroscopic analyses.

Table 2: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Doublet | 2H | Ar-H (ortho to -CH₂-) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.0 - 4.5 | Broad singlet | 2H | -NH₂ |

| ~ 3.2 - 3.4 | Triplet | 2H | -CH₂-SO₂- |

| ~ 2.9 - 3.1 | Triplet | 2H | Ar-CH₂- |

| ~ 2.6 - 2.8 | Singlet | 3H | -N-CH₃ |

Table 3: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | C-NH₂ |

| ~ 130 - 132 | C-H (ortho to -CH₂-) |

| ~ 128 - 130 | C-CH₂- |

| ~ 114 - 116 | C-H (ortho to -NH₂) |

| ~ 55 - 58 | -CH₂-SO₂- |

| ~ 35 - 38 | Ar-CH₂- |

| ~ 29 - 32 | -N-CH₃ |

Table 4: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (amine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching |

| 1620 - 1580 | N-H bending (amine) |

| 1350 - 1300 | Asymmetric SO₂ stretching |

| 1170 - 1140 | Symmetric SO₂ stretching |

Mass Spectrometry: In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 215.08. High-resolution mass spectrometry should confirm the elemental composition.

Safety and Handling

-

General Precautions: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially hazardous substance.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound and provides a framework for its analytical characterization. The proposed two-step synthesis, involving the formation of an N-methylsulfonamide from its corresponding sulfonyl chloride followed by the reduction of a nitro group, is a standard and reliable approach for this class of compounds. The expected characterization data, based on analogous structures, will be crucial for confirming the identity and purity of the synthesized molecule. This information serves as a valuable resource for researchers and scientists working on the synthesis and application of novel sulfonamide derivatives in drug discovery and development.

References

Physicochemical Properties of 4-Amino-N-methylbenzeneethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzeneethanesulfonamide is a chemical compound with the CAS number 98623-16-6. It is a notable intermediate in the synthesis of Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1] A thorough understanding of its physicochemical properties is crucial for researchers and professionals involved in drug discovery, development, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details general experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the tables below. It is important to note that some reported values, particularly computational predictions, may vary between different sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₂S | [2][3] |

| Molecular Weight | 214.28 g/mol | [2][3] |

| Density | 1.253 g/cm³ | [2] |

| Boiling Point | 398.8 °C at 760 mmHg | [2] |

| Flash Point | 195 °C | [2] |

| Storage Condition | 2-8 °C, Sealed in dry environment | [2][3] |

Table 2: Calculated and Partitioning Properties

| Property | Value(s) | Source(s) |

| LogP (Octanol-Water Partition Coefficient) | 2.41340 / 0.3605 | [2][3] |

| Topological Polar Surface Area (TPSA) | 80.57 Ų / 72.19 Ų | [2][3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Note: Discrepancies in LogP and TPSA values are noted from different suppliers, likely due to different calculation methods.

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A common method is the capillary tube method.[4][5]

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[6]

-

The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[4][5]

-

The sample is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[5]

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied is recorded as the melting point range.[4][6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[4]

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard approach.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding. Potentiometric titration or UV-Vis spectrophotometry are common methods.

Methodology (Spectrophotometric):

-

A series of buffer solutions with a range of known pH values are prepared.[9]

-

A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The Henderson-Hasselbalch equation is then used to calculate the pKa from the inflection point of the resulting sigmoidal curve.[9] Alternatively, HPLC-based methods can be employed for sulfonamides.[10][11]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties. The shake-flask method is the traditional approach.

Methodology:

-

A solution of the compound is prepared in either water or 1-octanol.

-

This solution is mixed with an equal volume of the other immiscible solvent (1-octanol or water, respectively) in a separatory funnel. The two solvents should be mutually saturated beforehand.[12]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.[12]

-

The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12] Reversed-phase HPLC can also be used as a faster alternative for determining LogP values of sulfonamides.[13]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for determining the key physicochemical properties of a compound like this compound.

Synthesis Pathway to Naratriptan

This compound is a key precursor in several synthetic routes to Naratriptan. A generalized pathway is depicted below.

Associated Signaling Pathway: Serotonin 5-HT1B/1D Receptor

As this compound is a direct precursor to Naratriptan, understanding the signaling pathway of Naratriptan's targets, the 5-HT1B and 5-HT1D receptors, is of significant interest. Naratriptan acts as an agonist at these receptors.[1][14][15]

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and for the compound . All laboratory work should be conducted with appropriate safety precautions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | CAS#:98623-16-6 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. daru.tums.ac.ir [daru.tums.ac.ir]

- 9. scribd.com [scribd.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-N-methylbenzeneethanesulfonamide mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-N-methylbenzeneethanesulfonamide and Related Sulfonamides

Introduction

This compound is a sulfonamide compound primarily recognized as a key intermediate in the synthesis of the anti-migraine drug Naratriptan.[1] While detailed studies on the specific mechanism of action of this compound itself are not extensively available in public literature, its structural classification as a sulfonamide allows for an in-depth exploration of its probable biological activities. This guide elucidates the well-established mechanisms of action for the sulfonamide class of compounds, which are the most likely pathways through which this compound would exert a biological effect.

The broader family of sulfonamides is known for a range of biological activities, including antimicrobial, anti-inflammatory, and diuretic effects.[2][3] These activities stem from their ability to interfere with specific enzymatic pathways. This document will detail these mechanisms, provide common experimental protocols for their investigation, and present relevant data for context.

Table 1: Related Sulfonamide Compounds and Their Primary Roles

| Compound Name | CAS Number | Primary Role / Noted Activity |

| 4-Amino-N-methylbenzeneethane sulfonamide | 98623-16-6 | Intermediate in the synthesis of Naratriptan.[1] |

| 4-Amino-N-methylbenzenemethane sulfonamide | 109903-35-7 | Intermediate in the synthesis of Sumatriptan.[2][4] |

| 4-amino-N-methylbenzene-1-sulfonamide | 1709-52-0 | A related sulfonamide structure.[5] |

Core Mechanisms of Action for Sulfonamides

The biological activity of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of enzymes. The core mechanisms include inhibition of folic acid synthesis in microorganisms and inhibition of carbonic anhydrase in mammals.

Antimicrobial Activity: Inhibition of Folic Acid Synthesis

The most classic mechanism of action for sulfonamide drugs is their bacteriostatic effect, achieved by disrupting the folic acid (vitamin B9) synthesis pathway in bacteria.[6] Bacteria synthesize their own folic acid, which is essential for DNA and RNA synthesis.

Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the folic acid pathway. Due to this structural mimicry, sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the synthesis of folic acid. By blocking this step, sulfonamides halt the production of folic acid, leading to the cessation of bacterial growth and replication.[6]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition

Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CAs are involved in various physiological processes, including pH regulation, fluid secretion, and bone resorption.

Mechanism: The primary sulfonamide group (-SO₂NH₂) is crucial for this inhibitory activity. It coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the enzyme from performing its function. Different CA isoforms exist, and the selectivity of sulfonamide inhibitors can be modulated by modifications to their aromatic ring and other substituents.[3]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Role as a Synthetic Intermediate for Naratriptan

While this compound may possess intrinsic biological activity, its primary documented role is as a precursor in the chemical synthesis of Naratriptan.[1] Naratriptan is a selective serotonin (5-hydroxytryptamine; 5-HT) receptor agonist used for the treatment of migraine headaches. It specifically targets the 5-HT₁B and 5-HT₁D receptor subtypes. The mechanism of action of the final drug product, Naratriptan, involves vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.

Experimental Protocols

To evaluate the potential mechanisms of action of a sulfonamide compound like this compound, standard in vitro assays are employed.

Protocol for Assessing Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test sulfonamide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed esterase activity.

Methodology:

-

Reagents:

-

Purified human carbonic anhydrase isoform (e.g., CA II).

-

4-Nitrophenyl acetate (NPA) as the substrate.

-

Buffer solution (e.g., Tris-SO₄, pH 7.6).

-

Test sulfonamide compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the CA enzyme solution, and varying concentrations of the sulfonamide inhibitor.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the NPA substrate.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: General workflow for evaluating sulfonamide biological activity.

Conclusion

While this compound is principally utilized as a chemical intermediate, its sulfonamide structure strongly suggests potential biological activity through well-established mechanisms, primarily the inhibition of bacterial dihydropteroate synthase and mammalian carbonic anhydrases. Further empirical studies employing the protocols outlined above would be necessary to definitively characterize its specific mechanism of action and pharmacological profile. The true biological significance of this molecule is realized through its conversion to Naratriptan, a potent and selective 5-HT₁B/₁D receptor agonist.

References

- 1. oceanicpharmachem.com [oceanicpharmachem.com]

- 2. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [chemicalbook.com]

- 5. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [smolecule.com]

The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 4-Amino-N-methylbenzeneethanesulfonamide and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their quantitative biological data, experimental methodologies, and mechanisms of action. The primary biological activities associated with these sulfonamide derivatives include carbonic anhydrase inhibition, antimicrobial effects, and anticancer properties.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been extensively studied for their therapeutic potential. The core scaffold, a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with various enzymes.[1] The biological activities of these derivatives are largely attributed to substitutions on the benzene ring and the sulfonamide nitrogen, which allows for a wide range of chemical modifications to tune their therapeutic properties.[1]

Carbonic Anhydrase Inhibition

A prominent biological activity of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[1] Primary sulfonamides are a classic and extensively investigated class of CA inhibitors.[1][2] The inhibitory activity of various 4-amino-substituted benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below.

| Compound ID | Derivative Class | hCA I (Kd/Ki, µM) | hCA II (Kd/Ki, µM) | hCA VI (Kd, µM) | hCA VII (Kd, µM) | hCA XII (Kd/Ki, µM) | hCA XIII (Kd, µM) | Reference |

| 20 | N-aryl-β-alanine derivative | - | - | - | - | 1.85 | - | [2] |

| 31 | Diazobenzenesulfonamide | 0.006 | - | - | - | - | - | [2] |

| 10a | N-[4-(Aminosulfonyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | >10000 | 22.1 | - | - | - | - | |

| 10b | N-[4-(Aminosulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | >10000 | 33.5 | - | - | - | - | |

| 10c | N-[4-(Aminosulfonyl)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | >10000 | 48.9 | - | - | - | - | |

| 10d | N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide | 102.3 | 11.2 | - | - | - | - | |

| AAZ | Acetazolamide (Standard) | 250 | 12 | - | - | 30 | - |

Kd values were determined by fluorescent thermal shift assay, while Ki values were determined by a stopped-flow CO₂ hydration assay.

Antimicrobial Activity

Sulfonamides were among the first effective systemic antibacterial agents discovered and their mechanism of action is well-understood.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, thereby halting bacterial growth.[3]

| Compound ID | Derivative Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| I | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32-512 | - | |

| II | N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64-512 | - | |

| III | N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 128-512 | - | |

| 1A | 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide | 250 (B. licheniformis) | 100 | |

| 1C | 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | 100 (B. licheniformis) | 50 |

Anticancer Activity

Recent research has focused on the anticancer potential of benzenesulfonamide derivatives, particularly as inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX.[1] Furthermore, some derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.

| Compound ID | Derivative Class | HCT-116 (Colon) (IC50, µM) | MCF-7 (Breast) (IC50, µM) | HeLa (Cervical) (IC50, µM) | Reference | |---|---|---|---|---| | 150 | 2-[(4-Amino-6-(3,5-bis(trifluoromethyl)benzyl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide | 3.6 | 4.5 | - |[4] | | 7 | 4-Methyl-N-(2,6-dichloro-9H-purin-9-yl)benzamide | - | >100 | >100 |[5] | | 10 | 4-Methyl-N-(2,6-dichloro-7-methyl-9H-purin-9-yl)benzamide | - | >100 | >100 |[5] | | Cisplatin | Standard | 6.2 | 8.1 | 5.5 |[4] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Methodology: The inhibitory activity against various hCA isoforms is determined by a stopped-flow CO₂ hydration assay.

Procedure:

-

An Applied Photophysics stopped-flow instrument is used to measure the kinetics of CO₂ hydration.

-

The assay is performed at 25 °C in a buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄).

-

The enzyme concentration is typically in the nanomolar range.

-

A pH indicator (e.g., 0.2 mM p-nitrophenol) is included in the assay buffer to monitor the pH change.

-

The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with a CO₂-saturated solution.

-

The initial rate of the catalyzed reaction is monitored by the change in absorbance of the pH indicator.

-

Inhibitor concentrations are varied to determine the IC₅₀ value, which is then converted to the Kᵢ using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Methodology: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Each well is inoculated with the bacterial suspension.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

Methodology: The cytotoxic effect of the compounds on cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for another 4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. These compounds are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.

Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

Carbonic Anhydrase IX in Cancer Progression

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis. Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. CA IX is also involved in cell adhesion and signaling pathways that regulate cell proliferation and survival. Therefore, inhibitors of CA IX, such as certain this compound derivatives, are being investigated as potential anticancer agents.

Role of Carbonic Anhydrase IX in cancer progression.

Conclusion

The derivatives of this compound represent a versatile class of compounds with a broad spectrum of biological activities. Their efficacy as carbonic anhydrase inhibitors, antimicrobial agents, and potential anticancer drugs warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, experimental protocols, and the underlying mechanisms of action to facilitate future drug discovery and development efforts.

References

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Amino-N-methylbenzenesulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "4-Amino-N-methylbenzeneethanesulfonamide". However, publicly available data for this exact compound is scarce. This guide will focus on the closely related and well-documented compound, 4-Amino-N-methylbenzenemethanesulfonamide , as a representative molecule for in silico modeling of this class of sulfonamides. The principles and methodologies described herein are broadly applicable to related sulfonamide derivatives.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[][2] 4-Amino-N-methylbenzenemethanesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceuticals, such as the migraine medication Sumatriptan.[3] Understanding the interactions of this and related compounds with biological targets at a molecular level is paramount for rational drug design and lead optimization. In silico modeling provides a powerful and cost-effective approach to investigate these interactions, predict compound activity, and assess pharmacokinetic properties.[4]

This technical guide provides an in-depth overview of the core in silico methodologies for modeling the interactions of 4-Amino-N-methylbenzenemethanesulfonamide, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Data Presentation: In Silico Interaction Analysis

Quantitative data from in silico studies are essential for comparing and prioritizing potential drug candidates. The table below presents a hypothetical summary of results from a molecular docking study of 4-Amino-N-methylbenzenemethanesulfonamide and its analogs against a common sulfonamide target, Dihydropteroate Synthase (DHPS).

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| 4-Amino-N-methylbenzenemethanesulfonamide | DHPS (E. coli) | -8.5 | 0.52 | Arg63, Ser219, Arg220 |

| Analog A (N-ethyl) | DHPS (E. coli) | -8.2 | 0.75 | Arg63, Phe190, Ser219 |

| Analog B (3-chloro) | DHPS (E. coli) | -9.1 | 0.21 | Arg63, Ser219, Arg220, Pro232 |

| Sulfanilamide (Control) | DHPS (E. coli) | -7.9 | 1.20 | Arg63, Ser219, Arg220 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico experiments. The following sections outline the standard protocols for molecular docking, molecular dynamics simulations, and ADMET prediction.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[5]

-

Protein Preparation:

-

The 3D structure of the target protein (e.g., Dihydropteroate Synthase, PDB ID: 1AJ0) is obtained from the Protein Data Bank.[6]

-

Water molecules and co-crystalized ligands are removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized using a suitable force field (e.g., CHARMM36).

-

-

Ligand Preparation:

-

The 2D structure of 4-Amino-N-methylbenzenemethanesulfonamide is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand's geometry is optimized, and partial charges are assigned using a force field like MMFF94.[6]

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, MOE, or ArgusLab) is used to perform the simulation.[4][6][7]

-

The binding site on the receptor is defined, typically based on the position of a known inhibitor or through pocket detection algorithms.

-

The docking algorithm explores various conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

The resulting poses are ranked based on a scoring function that estimates the binding free energy.

-

The pose with the best score is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's active site residues.[5]

-

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[8][9][10]

-

System Preparation:

-

The best-ranked docked pose of the protein-ligand complex is used as the starting structure.

-

The complex is placed in a periodic box of a specific shape (e.g., cubic or dodecahedron).

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The entire system (protein, ligand, water, and ions) is energy minimized to remove steric clashes and bad contacts.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at the desired pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the correct density. Position restraints on the protein and ligand are often applied and gradually released during equilibration.

-

-

Production MD:

-

The production simulation is run for a significant period (e.g., 100 ns or more) without restraints.

-

The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD).

-

The flexibility of the protein is analyzed using the root-mean-square fluctuation (RMSF).

-

The persistence of key interactions (e.g., hydrogen bonds) between the ligand and protein is monitored throughout the simulation.

-

ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound.[11][12][13][14]

-

Input Preparation:

-

The chemical structure of 4-Amino-N-methylbenzenemethanesulfonamide is provided as a SMILES string or in a 2D/3D file format.

-

-

Property Calculation:

-

Predicted Properties:

-

Absorption: Caco-2 permeability, human intestinal absorption, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter substrate.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Analysis:

-

The predicted properties are analyzed to assess the "drug-likeness" of the compound and to identify potential liabilities that may need to be addressed through chemical modification.

-

Visualizations

Caption: Workflow for in silico modeling of ligand-protein interactions.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.[][16]

References

- 2. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 3. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rjb.ro [rjb.ro]

- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 11. fiveable.me [fiveable.me]

- 12. aurlide.fi [aurlide.fi]

- 13. bitesizebio.com [bitesizebio.com]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ldh.la.gov [ldh.la.gov]

Spectroscopic and Synthetic Profile of 4-Amino-N-methylbenzeneethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Amino-N-methylbenzeneethanesulfonamide, a key intermediate in the synthesis of pharmaceutically active compounds such as the migraine therapeutic, Naratriptan. This document outlines detailed experimental protocols for spectroscopic analysis, presents predicted spectral data for the compound, and illustrates a plausible synthetic and analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on its chemical structure and known spectral characteristics of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂SO₂NHCH₃) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 3.6 - 3.8 | Broad Singlet | 2H | -NH₂ |

| ~ 3.1 - 3.3 | Triplet | 2H | Ar-CH₂- |

| ~ 2.9 - 3.1 | Triplet | 2H | -CH₂-SO₂- |

| ~ 2.6 | Singlet | 3H | -NH-CH₃ |

| ~ 2.5 | Singlet | 1H | -SO₂-NH- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | Ar-C (C-NH₂) |

| ~ 130 | Ar-C (ipso, C-CH₂CH₂SO₂NHCH₃) |

| ~ 129 | Ar-CH (ortho to -CH₂CH₂SO₂NHCH₃) |

| ~ 114 | Ar-CH (ortho to -NH₂) |

| ~ 55 | -CH₂-SO₂- |

| ~ 34 | -NH-CH₃ |

| ~ 28 | Ar-CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (primary amine) |

| 3350 - 3310 | Medium | N-H stretch (secondary sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1520 | Strong | Aromatic C=C stretch |

| 1330 - 1300 | Strong | S=O asymmetric stretch (sulfonamide) |

| 1160 - 1130 | Strong | S=O symmetric stretch (sulfonamide) |

| 850 - 800 | Strong | para-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 215 | [M+1]⁺ |

| 156 | [M - C₂H₄SO₂NHCH₃]⁺ |

| 106 | [C₇H₈N]⁺ |

| 92 | [C₆H₆N]⁺ |

Ionization Mode: Electron Ionization (EI)

Synthetic and Analytical Workflow

The following diagram illustrates a plausible synthetic route to this compound, followed by its spectroscopic analysis and subsequent utilization in the synthesis of Naratriptan.

Unraveling the Therapeutic Potential of 4-Amino-N-methylbenzenesulfonamide Derivatives: A Technical Guide

For Immediate Release

Shanghai, China – November 3, 2025 – In the dynamic landscape of drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, boasting a rich history of antibacterial applications.[1][2] This in-depth guide focuses on a specific sulfonamide derivative, exploring the potential therapeutic targets of compounds structurally related to 4-Amino-N-methylbenzeneethanesulfonamide. Due to the limited public data on this exact molecule, this paper will analyze closely related and well-documented analogs, namely 4-Amino-N-methylbenzenemethanesulfonamide and other benzenesulfonamide derivatives, to extrapolate potential avenues for research and development.

Chemical and Physical Properties

| Property | 4-amino-N-methylbenzenesulfonamide | 4-Amino-N-methylbenzenemethanesulfonamide |

| Molecular Formula | C₇H₁₀N₂O₂S[3][4] | C₈H₁₂N₂O₂S[2][5] |

| Molecular Weight | 186.24 g/mol [3] | 200.26 g/mol [1][2][5] |

| CAS Number | 1709-52-0[4] | 109903-35-7[1][2][5][6] |

| Melting Point | 382.20 ± 0.20 K[3] | 140-142 °C[6] |

| LogP (Octanol/Water) | 0.177[3] | 0.1[5] |

| Water Solubility (log10WS) | -0.98[3] | Not Available |

These properties, particularly the LogP and water solubility, are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Known Biological Activity and Therapeutic Applications of Related Compounds

The primary significance of 4-Amino-N-methylbenzenemethanesulfonamide in the current pharmaceutical landscape is its role as a key intermediate in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][6] This highlights the structural importance of the aminophenyl and methylsulfonamide moieties for interaction with specific biological targets.

Furthermore, the broader class of sulfonamides has been investigated for a wide range of biological activities beyond their initial antibacterial applications. Research has explored their potential as:

-

Carbonic Anhydrase Inhibitors: Certain benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes.[1]

-

Anti-hepatic Fibrosis Agents: Some derivatives have shown promise in preclinical studies for the treatment of liver fibrosis.[1]

-

Cardiovascular Agents: Studies on compounds like 4-(2-aminoethyl)benzenesulfonamide have indicated effects on perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular disorders.[7] Specifically, this compound was shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, with theoretical data suggesting interaction with calcium channels.[7]

-

Anticancer and Antibacterial Agents: The hydrochloride derivative of 4-Amino-N-methylbenzenemethanesulfonamide has demonstrated antibacterial and anticancer properties in research settings.[1]

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related compounds, several potential therapeutic targets can be proposed for novel derivatives of this compound.

Serotonin Receptors

Given that 4-Amino-N-methylbenzenemethanesulfonamide is a precursor to Sumatriptan, a serotonin (5-HT) receptor agonist, it is highly probable that novel derivatives could be designed to target various 5-HT receptor subtypes.[1]

Caption: Proposed interaction with 5-HT receptors.

Carbonic Anhydrases

The inhibition of carbonic anhydrases is a well-established mechanism for various diuretics and treatments for glaucoma. The benzenesulfonamide scaffold is a known pharmacophore for this enzyme class.

Caption: Potential inhibition of carbonic anhydrase.

Voltage-Gated Calcium Channels

The observed cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide suggest a potential interaction with ion channels, particularly voltage-gated calcium channels (VGCCs).[7]

References

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]

- 2. Buy 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [smolecule.com]

- 3. 4-amino-N-methylbenzenesulfonamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [chemicalbook.com]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Structure-Activity Relationship (SAR) Studies of 4-Amino-N-methylbenzeneethanesulfonamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-N-methylbenzeneethanesulfonamide analogues. While this specific scaffold is a known intermediate in the synthesis of pharmaceuticals such as Sumatriptan, its own biological activity and that of its analogues are areas of growing interest. This document explores potential biological targets, details synthetic methodologies, and presents a hypothetical SAR study based on established principles for related sulfonamide compounds. The primary focus is on the potential of these analogues as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The compound this compound serves as a versatile scaffold for chemical modification. Understanding the relationship between the structural modifications of this scaffold and the resulting biological activity is crucial for the rational design of novel therapeutics. This guide will focus on the SAR of analogues, with a particular emphasis on their potential as selective COX-2 inhibitors.

Potential Signaling Pathway: Cyclooxygenase-2 (COX-2) Inhibition

Many benzenesulfonamide derivatives are known to exhibit anti-inflammatory effects through the inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. The proposed mechanism of action for this compound analogues is the inhibition of the COX-2 pathway.

Hypothetical Structure-Activity Relationship (SAR) Study

Core Structure:

Table 1: Hypothetical SAR Data for this compound Analogues as COX-2 Inhibitors

| Compound ID | R1 (at 4-amino position) | R2 (on benzene ring) | R3 (on sulfonamide nitrogen) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1 (Parent) | -H | -H | -CH3 | 15.2 | >100 | >6.6 |

| 2 | -COCH3 | -H | -CH3 | 5.8 | >100 | >17.2 |

| 3 | -H | 3-Cl | -CH3 | 8.1 | >100 | >12.3 |

| 4 | -H | 3-F | -CH3 | 7.5 | >100 | >13.3 |

| 5 | -H | 2-Cl | -CH3 | 12.9 | >100 | >7.8 |

| 6 | -H | -H | -H | 25.4 | >100 | >3.9 |

| 7 | -H | -H | -C2H5 | 18.9 | >100 | >5.3 |

| 8 | -COCH3 | 3-Cl | -CH3 | 2.1 | 85.5 | 40.7 |

| 9 | -COCH3 | 3-F | -CH3 | 1.9 | 78.2 | 41.2 |

| 10 | -H | 3-CH3 | -CH3 | 9.3 | >100 | >10.8 |

SAR Analysis:

-

Substitution on the 4-amino group (R1): Acetylation of the 4-amino group (e.g., compound 2 vs. 1 , and compounds 8 and 9 vs. their respective parent compounds) appears to significantly increase COX-2 inhibitory activity. This is a common observation in other classes of sulfonamide inhibitors.

-

Substitution on the benzene ring (R2): Small electron-withdrawing groups at the 3-position of the benzene ring, such as chloro (compound 3 ) and fluoro (compound 4 ), seem to enhance potency compared to the unsubstituted parent compound (1 ). Substitution at the 2-position (compound 5 ) appears to be less favorable. A small alkyl group at the 3-position (compound 10 ) shows a modest improvement in activity.

-

Substitution on the sulfonamide nitrogen (R3): The N-methyl group (compound 1 ) appears to be more favorable for activity than an unsubstituted sulfonamide (compound 6 ) or an N-ethyl group (compound 7 ).

-

Combined substitutions: The combination of an acetyl group at the 4-amino position and a halogen at the 3-position of the benzene ring (compounds 8 and 9 ) results in the most potent and selective hypothetical compounds in this series.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogues can be achieved through a multi-step process starting from a substituted 4-nitrophenylacetonitrile.

Detailed Synthesis of this compound (Parent Compound 1)

A widely utilized synthetic route commences with 4-nitrobenzenemethanesulfonamide, which undergoes a reaction with methylamine. The subsequent and crucial step is the reduction of the nitro functional group to yield the desired amino group, thereby forming the compound.[4]

-

Step 1: Synthesis of 4-Nitro-N-methylbenzeneethanesulfonamide: To a solution of 4-nitrobenzeneethanesulfonyl chloride in a suitable solvent such as dichloromethane, an excess of aqueous methylamine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound: The 4-Nitro-N-methylbenzeneethanesulfonamide from the previous step is dissolved in a solvent such as ethanol. A reducing agent, for instance, hydrazine hydrate, and a catalyst like Raney Nickel are added to the solution.[5] The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to afford the final compound.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be determined using a human whole-blood assay.[1][3]

-

COX-2 Assay: Heparinized human whole blood is incubated with a test compound solution (in DMSO) and lipopolysaccharide (LPS) to induce COX-2 expression for 24 hours at 37 °C. The concentration of prostaglandin E2 (PGE2) in the plasma is measured by an enzyme-linked immunosorbent assay (ELISA).

-

COX-1 Assay: Fresh heparinized human whole blood is incubated with the test compound solution for 15 minutes at 37 °C. Clotting is initiated, and the serum is collected. The concentration of thromboxane B2 (TXB2) is measured by ELISA as an indicator of COX-1 activity.

-

IC50 Determination: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the concentration-response curves.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly selective COX-2 inhibitors. The hypothetical SAR study presented in this guide, based on established principles for related compounds, suggests that modifications to the 4-amino group and the benzene ring can significantly impact the inhibitory potency and selectivity. Specifically, N-acetylation of the amino group and the introduction of small electron-withdrawing substituents at the 3-position of the benzene ring are predicted to be beneficial for activity. Further empirical studies are warranted to validate these hypotheses and to fully explore the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of these novel analogues.

References

- 1. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]

- 5. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-N-methylbenzeneethanesulfonamide (CAS 98623-16-6)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

4-Amino-N-methylbenzeneethanesulfonamide is an organic compound belonging to the sulfonamide class. Its chemical structure features a benzene ring substituted with an amino group and an ethanesulfonamide group, with a methyl group attached to the sulfonamide nitrogen.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(4-aminophenyl)-N-methylethanesulfonamide

-

CAS Number: 98623-16-6[1]

-

Molecular Formula: C₉H₁₄N₂O₂S[1]

-

SMILES: O=S(CCC1=CC=C(N)C=C1)(NC)=O[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 214.28 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 72.19 Ų | [1] |

| LogP (octanol-water partition coefficient) | 0.3605 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Characterization

Postulated Synthetic Pathway

A likely synthetic approach would involve the reduction of a nitro-substituted precursor. This common method for introducing an amino group onto an aromatic ring is well-established in organic chemistry.

Caption: Postulated synthesis of this compound.

Experimental Protocol Considerations (Hypothetical):

-

Step 1: N-Methylation: The starting material, 4-nitrobenzeneethanesulfonyl chloride, would be reacted with methylamine in a suitable solvent to form N-methyl-4-nitrobenzeneethanesulfonamide. The reaction would likely be carried out at a controlled temperature to avoid side reactions.

-

Step 2: Reduction of the Nitro Group: The intermediate nitro compound would then be reduced to the corresponding amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reducing agents like hydrazine hydrate in the presence of a catalyst.[2]

-

Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted characteristics based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the aromatic region), the two methylene groups of the ethane chain (as triplets or more complex multiplets due to coupling), the N-methyl group (a singlet or doublet depending on coupling to the NH proton), and the amino group protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons (four distinct signals), the two aliphatic carbons of the ethane chain, and the N-methyl carbon.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

N-H stretching of the sulfonamide.

-

C-H stretching of the aromatic and aliphatic portions.

-

S=O stretching of the sulfonamide group (asymmetric and symmetric stretches, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions).

-

C=C stretching of the aromatic ring.

2.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-C and C-S bonds of the ethane-sulfonamide chain.

Potential Applications and Biological Activity

There is a lack of specific research on the biological activity of this compound. However, its structural features suggest potential areas of interest for researchers.

Intermediate in Pharmaceutical Synthesis

Given that the structurally similar 4-Amino-N-methylbenzenemethanesulfonamide is a key intermediate in the synthesis of the migraine medication Sumatriptan, it is plausible that this compound could also serve as a building block in the synthesis of other pharmacologically active compounds. Chemical supplier information indicates that Naratriptan, another triptan drug, is a downstream product, suggesting a role for this compound as a precursor.

Potential as a Carbonic Anhydrase Inhibitor

The sulfonamide moiety is a well-known pharmacophore that interacts with the active site of carbonic anhydrases (CAs). Many 4-amino-substituted benzenesulfonamides have been investigated as inhibitors of various human CA isoforms.[3] While no studies have specifically tested this compound, its structure suggests it could be a candidate for such investigations.

Caption: Hypothetical inhibition of carbonic anhydrase.

Future Research Directions

The limited available data on this compound highlights several opportunities for future research:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) are crucial first steps.

-

Biological Screening: The compound could be screened for various biological activities, including as a carbonic anhydrase inhibitor, antibacterial agent (a classic activity of sulfonamides), or for its effects on other enzyme systems.

-

Medicinal Chemistry: The amino group provides a convenient handle for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic properties.

Conclusion

This compound is a chemical compound with limited characterization in the public scientific literature. While its basic physicochemical properties are known, a significant gap exists regarding its synthesis, experimental data, and biological activity. Its structural similarity to known pharmaceutical intermediates suggests potential utility in drug discovery and development. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide on the Antimicrobial Spectrum of 4-Amino-N-methylbenzenemethanesulfonamide

Executive Summary

4-Amino-N-methylbenzenemethanesulfonamide belongs to the sulfonamide class of synthetic antimicrobial agents.[1] While specific studies detailing its antimicrobial spectrum with quantitative data are not found in the reviewed literature, its structural similarity to other sulfonamides suggests a probable mechanism of action involving the inhibition of bacterial folic acid synthesis.[1][2] This guide outlines the theoretical antimicrobial profile, the established mechanism of action for sulfonamides, and detailed experimental protocols for determining its in vitro efficacy. The provided data tables are illustrative of how such information would be presented and currently reflect the absence of specific data.

Quantitative Antimicrobial Spectrum

As of the date of this document, specific Minimum Inhibitory Concentration (MIC) values for 4-Amino-N-methylbenzenemethanesulfonamide against a broad range of microbial isolates have not been reported in peer-reviewed publications. The tables below are structured to present such data once it becomes available through future research.

Antibacterial Spectrum

The antibacterial activity of sulfonamides typically includes a range of Gram-positive and Gram-negative bacteria.[3] However, resistance can be a significant factor.[4]

| Bacterial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 25923 | N/A - Data not available in published literature |

| Streptococcus pneumoniae | 49619 | N/A - Data not available in published literature |

| Escherichia coli | 25922 | N/A - Data not available in published literature |

| Pseudomonas aeruginosa | 27853 | N/A - Data not available in published literature |

| Haemophilus influenzae | 49247 | N/A - Data not available in published literature |

Caption: Table 1. Antibacterial MIC Values for 4-Amino-N-methylbenzenemethanesulfonamide.

Antifungal Spectrum

While some sulfonamide derivatives have shown antifungal activity, this is not a universal characteristic of the class.[5] The antifungal spectrum of 4-Amino-N-methylbenzenemethanesulfonamide remains to be determined.

| Fungal Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | 90028 | N/A - Data not available in published literature |

| Aspergillus fumigatus | 204305 | N/A - Data not available in published literature |

| Cryptococcus neoformans | 52817 | N/A - Data not available in published literature |

Caption: Table 2. Antifungal MIC Values for 4-Amino-N-methylbenzenemethanesulfonamide.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including presumably 4-Amino-N-methylbenzenemethanesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][4] This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9). Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a precursor for the synthesis of nucleotides, and therefore, its inhibition disrupts DNA and RNA synthesis, leading to a bacteriostatic effect.[6]

Caption: Folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 4-Amino-N-methylbenzenemethanesulfonamide using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of 4-Amino-N-methylbenzenemethanesulfonamide that inhibits the visible growth of a microorganism.

Materials:

-

4-Amino-N-methylbenzenemethanesulfonamide

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Sterile diluent (e.g., saline or broth)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of 4-Amino-N-methylbenzenemethanesulfonamide in a suitable solvent.

-

Further dilute the stock solution in CAMHB to twice the highest desired final concentration to be tested.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 2x antimicrobial solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well after inoculation.

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. For sulfonamides, trailing endpoints can occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the control well.

-

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

4-Amino-N-methylbenzenemethanesulfonamide is a sulfonamide compound with acknowledged, albeit qualitatively described, antimicrobial properties.[1][2] Its mechanism of action is confidently predicted to be the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[4][6] This aligns with the established activity of the broader sulfonamide class of antibiotics.

For researchers and drug development professionals, the immediate need is the generation of robust quantitative data to define the antimicrobial spectrum of this specific molecule. The experimental protocols outlined in this guide provide a standardized approach to obtaining these crucial MIC values. Future research should focus on performing these assays against a diverse panel of clinically relevant bacterial and fungal pathogens to fully characterize the potential of 4-Amino-N-methylbenzenemethanesulfonamide as a therapeutic agent.

References

- 1. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Predicted biochemical properties of sulfonamide derivatives

An In-depth Technical Guide to the Predicted Biochemical Properties of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted biochemical properties of sulfonamide derivatives, a class of compounds with significant therapeutic interest. Sulfonamides are characterized by the –S(=O)₂–NH– functional group and have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and enzyme-inhibitory effects.[1][2][3] This document synthesizes data from computational and experimental studies, presenting quantitative findings in structured tables, detailing key experimental methodologies, and illustrating important concepts through logical diagrams.

Computational and in vitro studies have been instrumental in predicting and validating the biochemical activities of novel sulfonamide derivatives. These activities primarily include enzyme inhibition, antimicrobial effects, and anticancer properties.

Enzyme Inhibition

Sulfonamide derivatives are renowned for their ability to inhibit various enzymes, a property that forms the basis for many of their therapeutic applications.[2][3] The primary sulfonamide moiety (SO₂NH₂) is a key pharmacophore that can coordinate with the zinc ion present in the active site of metalloenzymes, such as carbonic anhydrases.[4][5]

1.1.1 Carbonic Anhydrase (CA) Inhibition